molecular formula C17H12ClF2N3O2 B10910632 N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10910632
M. Wt: 363.7 g/mol
InChI Key: KJNGYEARTXRRLO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, chlorophenyl group, and difluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzoyl chloride under basic conditions.

    Attachment of the difluorophenoxy moiety: This is done by reacting the chlorophenyl-pyrazole intermediate with 2,4-difluorophenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-5-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide
  • N-(2-amino-4-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide

Uniqueness

N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12ClF2N3O2

Molecular Weight

363.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H12ClF2N3O2/c18-12-3-1-2-4-14(12)21-17(24)15-7-8-23(22-15)10-25-16-6-5-11(19)9-13(16)20/h1-9H,10H2,(H,21,24)

InChI Key

KJNGYEARTXRRLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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